2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-A]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. The compound also features a piperazine ring and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the reaction mixture at 140°C for a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as mechanochemical synthesis. The latter involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system and has shown antiviral and antimicrobial activities.
1,2,3-Triazolo[4,5-d]pyrimidine: Another related compound with antitumor activities.
Uniqueness
2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c1-14-12-18(25-8-6-24(7-9-25)10-11-27)26-19(21-14)22-17(23-26)13-15-2-4-16(20)5-3-15/h2-5,12,27H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPUGXFIXFCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CCO)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.